1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole
CAS No.: 1240569-68-9
Cat. No.: VC11752160
Molecular Formula: C13H14ClN3O3
Molecular Weight: 295.72 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1240569-68-9 |
|---|---|
| Molecular Formula | C13H14ClN3O3 |
| Molecular Weight | 295.72 g/mol |
| IUPAC Name | 1-[4-(3-chlorophenoxy)butyl]-4-nitropyrazole |
| Standard InChI | InChI=1S/C13H14ClN3O3/c14-11-4-3-5-13(8-11)20-7-2-1-6-16-10-12(9-15-16)17(18)19/h3-5,8-10H,1-2,6-7H2 |
| Standard InChI Key | WDDOYGXOVGMVRG-UHFFFAOYSA-N |
| SMILES | C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-] |
| Canonical SMILES | C1=CC(=CC(=C1)Cl)OCCCCN2C=C(C=N2)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound’s structure consists of a pyrazole ring substituted at the 1-position with a 4-(3-chlorophenoxy)butyl chain and at the 4-position with a nitro group. The pyrazole core, a five-membered aromatic ring with two adjacent nitrogen atoms, confers rigidity and electronic diversity, enabling interactions with biological targets . The 3-chlorophenoxy moiety introduces steric bulk and lipophilicity, potentially enhancing membrane permeability, while the nitro group may participate in redox reactions or hydrogen bonding .
Table 1: Key Chemical Identifiers
| Property | Value | Source |
|---|---|---|
| CAS Number | 1240569-68-9 | |
| Molecular Formula | ||
| Molecular Weight | 295.72 g/mol | |
| IUPAC Name | 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole |
Synthesis and Reaction Pathways
General Strategies for Pyrazole Functionalization
Pyrazole derivatives are typically synthesized via cyclocondensation of hydrazines with 1,3-diketones or through transition metal-catalyzed cross-coupling reactions . For 1-[4-(3-Chlorophenoxy)butyl]-4-nitro-1H-pyrazole, a plausible route involves:
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N-Alkylation: Introducing the butyl sidechain via alkylation of a pre-formed pyrazole nucleus.
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Nitration: Electrophilic aromatic substitution to install the nitro group at the 4-position.
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Phenoxy Group Attachment: Coupling the chlorophenoxy moiety via nucleophilic substitution or Ullmann-type reactions .
Case Study: Nitration of Pyrazole Intermediates
Analogous nitration procedures are detailed for 3-chloro-1-methyl-4-nitro-1H-pyrazole, where fuming nitric acid in sulfuric acid at 0–27°C yielded nitro-substituted products with 54–73% efficiency . Adapting this to the target compound would require nitrating 1-[4-(3-chlorophenoxy)butyl]-1H-pyrazole under similar conditions, though steric hindrance from the butyl chain may necessitate optimized reaction times or temperatures .
Table 2: Hypothetical Nitration Conditions
| Parameter | Value | Basis in Literature |
|---|---|---|
| Nitrating Agent | Fuming HNO₃ in H₂SO₄ | |
| Temperature | 0–30°C | |
| Reaction Time | 2–6 hours | |
| Expected Yield | 50–75% |
Physicochemical and Pharmacokinetic Properties
Predicted Solubility and Lipophilicity
Computational models for the analog 3-chloro-1-methyl-4-nitro-1H-pyrazole suggest moderate lipophilicity () and aqueous solubility (2.63 mg/mL) . Extrapolating to the target compound, the elongated butyl chain may increase LogP, enhancing blood-brain barrier permeation but reducing water solubility .
Metabolic Stability
Industrial and Research Applications
Agrochemical Development
Chlorophenoxy compounds are herbicidal; integrating this moiety into a pyrazole framework could yield novel herbicides with improved selectivity .
Fluorescent Probes
Nitro-pyrazoles have been employed as fluorescent tags. The electron-withdrawing nitro group could stabilize excited states, enabling imaging applications .
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